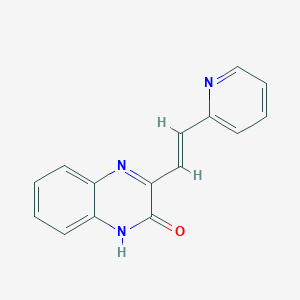
3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a heterocyclic organic molecule that contains a quinoxaline ring and a pyridine ring, which are connected by a vinyl group.
作用機序
The exact mechanism of action of 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one is not fully understood. However, several studies have suggested that this compound exerts its biological activities by interacting with various cellular targets, including DNA, enzymes, and receptors. It has been reported that this compound can bind to DNA and induce DNA damage, which leads to cell cycle arrest and apoptosis. Moreover, this compound has also been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and transcription. Additionally, this compound has also been found to interact with several receptors, including estrogen receptors, which are involved in the development and progression of breast cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one are diverse and depend on the target molecule and cellular context. This compound has been found to induce apoptosis and cell cycle arrest in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the activity of cyclin-dependent kinases. Moreover, this compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their metabolic pathways. Additionally, this compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
The advantages of using 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one in lab experiments are its diverse biological activities and potential therapeutic applications. This compound can be used as a lead compound for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. However, the limitations of using this compound in lab experiments are its low solubility in water and its potential toxicity. Therefore, further studies are required to optimize the synthesis method and evaluate the toxicity and pharmacokinetics of this compound.
将来の方向性
There are several future directions for the research on 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one. Firstly, further studies are required to elucidate the exact mechanism of action of this compound and identify its cellular targets. Secondly, the structure-activity relationship of this compound needs to be investigated to optimize its biological activities and reduce its toxicity. Thirdly, the pharmacokinetics and toxicity of this compound need to be evaluated in animal models to determine its potential as a therapeutic agent. Finally, the potential of this compound as a drug delivery system needs to be explored by conjugating it with other molecules, such as peptides and antibodies.
合成法
The synthesis of 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one can be achieved through a multistep synthetic route. The first step involves the reaction of 2-bromo-3-nitropyridine with 2-aminoacetophenone to form 3-(2-nitrophenyl)pyridine-2-amine. This intermediate is then reduced using palladium on carbon catalyst to obtain 3-(2-aminophenyl)pyridine-2-amine. The final step involves the reaction of 3-(2-aminophenyl)pyridine-2-amine with 2-chloroacetyl chloride in the presence of triethylamine to form 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one.
科学的研究の応用
3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one has been found to exhibit various biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. Several studies have reported the potential of this compound as a therapeutic agent for the treatment of cancer, especially breast cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has also been found to possess antibacterial and antifungal activities against several pathogenic microorganisms. It has been reported that 3-(2-pyridin-2-ylvinyl)quinoxalin-2(1H)-one can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, this compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
分子式 |
C15H11N3O |
|---|---|
分子量 |
249.27 g/mol |
IUPAC名 |
3-[(E)-2-pyridin-2-ylethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11N3O/c19-15-14(9-8-11-5-3-4-10-16-11)17-12-6-1-2-7-13(12)18-15/h1-10H,(H,18,19)/b9-8+ |
InChIキー |
YKUZPPLSIAFQNK-CMDGGOBGSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/C3=CC=CC=N3 |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=CC=N3 |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)

![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
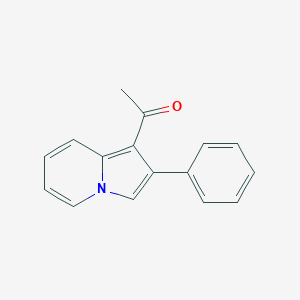
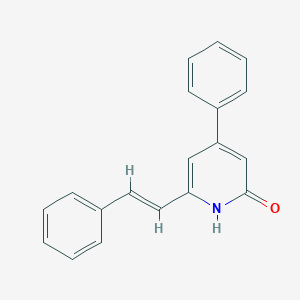

![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)
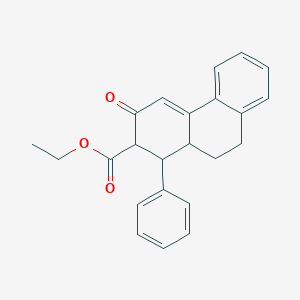

![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)
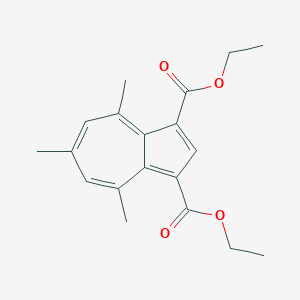
![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)